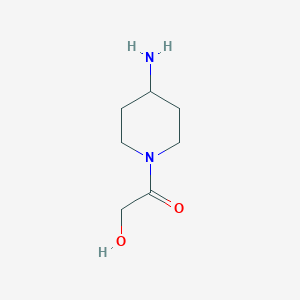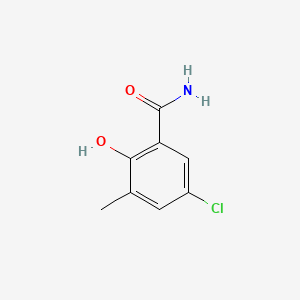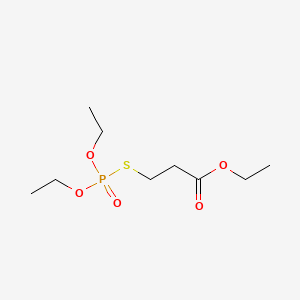![molecular formula C11H18O2Si B13943039 8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one CAS No. 54725-72-3](/img/structure/B13943039.png)
8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one typically involves the reaction of bicyclo[4.2.0]oct-3-en-7-one with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one involves its interaction with specific molecular targets and pathways. The trimethylsilyloxy group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The bicyclic structure provides a rigid framework that can influence the compound’s binding affinity and selectivity for target molecules.
Comparación Con Compuestos Similares
8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one can be compared with other similar compounds, such as:
Bicyclo[4.2.0]oct-3-en-7-one: Lacks the trimethylsilyloxy group, resulting in different chemical properties and reactivity.
Trimethylsilyloxycyclohexene: A simpler structure with different steric and electronic effects.
Trimethylsilyloxybicyclo[2.2.1]hept-5-en-2-one: Another bicyclic compound with a different ring system and reactivity.
The uniqueness of 8-Trimethylsilyloxybicyclo[42
Propiedades
Número CAS |
54725-72-3 |
|---|---|
Fórmula molecular |
C11H18O2Si |
Peso molecular |
210.34 g/mol |
Nombre IUPAC |
8-trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one |
InChI |
InChI=1S/C11H18O2Si/c1-14(2,3)13-11-9-7-5-4-6-8(9)10(11)12/h4-5,8-9,11H,6-7H2,1-3H3 |
Clave InChI |
NQICWKFPZKPMQS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1C2CC=CCC2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



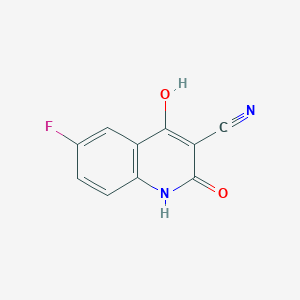
![3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine](/img/structure/B13942964.png)

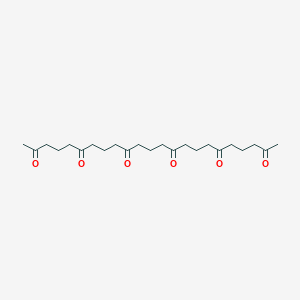
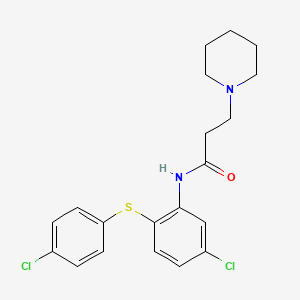



![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)
